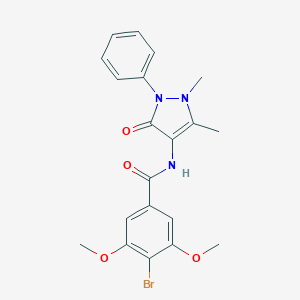
N-cycloheptyl-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2,4-difluorobenzenesulfonamide, also known as CF3DHBs, is a sulfonamide compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2,4-difluorobenzenesulfonamide involves the binding of the compound to the active site of the target protein. This binding can result in the inhibition of the protein's activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, which can lead to the reduction of tumor growth in cancer cells. It has also been found to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-2,4-difluorobenzenesulfonamide is its high potency, which makes it a valuable tool for studying various biological processes. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage for in vivo experiments.
Zukünftige Richtungen
For the study of N-cycloheptyl-2,4-difluorobenzenesulfonamide include the development of more potent and selective inhibitors of carbonic anhydrase IX and the further study of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of N-cycloheptyl-2,4-difluorobenzenesulfonamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of cycloheptanone with sodium hydride to form cycloheptylcarbanion. This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride to form this compound. The purity of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2,4-difluorobenzenesulfonamide has various scientific research applications, including the study of protein-protein interactions, enzyme activity, and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase IX, a protein that is overexpressed in various types of cancer cells. This compound has also been used to study the role of protein-protein interactions in the regulation of various biological processes, including gene expression and signal transduction.
Eigenschaften
Molekularformel |
C13H17F2NO2S |
|---|---|
Molekulargewicht |
289.34 g/mol |
IUPAC-Name |
N-cycloheptyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H17F2NO2S/c14-10-7-8-13(12(15)9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 |
InChI-Schlüssel |
WOQAXWQXOQDRTQ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)




